Ken-Ichi Yamada,
Kiyoshi Tomioka
PMID: 26201084
DOI:
10.1002/tcr.201500017
Abstract
In this account, our studies on radical reactions that are promoted by dimethylzinc and air are described. Advantages of this reagent and differences from conventional radical initiators, such as triethylborane, are discussed.
Masafumi Ueda,
Nobuyoshi Doi,
Hitoki Miyagawa,
Shoichi Sugita,
Norihiko Takeda,
Tetsuro Shinada,
Okiko Miyata
PMID: 25578613
DOI:
10.1039/c4cc09649e
Abstract
The direct addition reaction of chloroform to cyclopropenes under triethylborane-mediated radical reaction conditions to provide trichloromethylcyclopropanes has been developed. In contrast, using dimethylzinc as a radical initiator led to the formation of unconjugated esters via a domino sequence involving the addition of the trichloromethyl radical, rearrangement and ring-opening reactions.
Takamichi Mori,
Yusuke Akioka,
Gen Onodera,
Masanari Kimura
PMID: 24991760
DOI:
10.3390/molecules19079288
Abstract
In the presence of Ni-catalyst and triethylborane, N,O-acetals prepared from glycolaldehyde and glyceraldehyde with primary amines in situ underwent homoallylation with conjugated dienes to provide 2-amino-5-hexenols in high regio- and stereoselectivity. Under similar reaction conditions, N,O-acetals from carbohydrates with primary amines provided the corresponding polyhydroxy-bishomoallylamines in good to reasonable yields.
Jiaxi Zhang,
Nazar Pidlypnyi,
Martin Nieger,
Jan C Namyslo,
Andreas Schmidt
PMID: 24658502
DOI:
10.1039/c3ob42462f
Abstract
We prepared a series of imidazolium-substituted uracil-anions which are members of the class of cross-conjugated heterocyclic mesomeric betaines. They are in tautomeric equilibrium with their N-heterocyclic carbenes, uracil-6-yl-imidazol-2-ylidenes. These carbenes can be trapped by reaction with sulfur, selenium, as well as by triethylborane and triphenylborane, respectively. The latter trapping reaction yielded the first representatives of a new heterocyclic zwitterionic ring system, imidazo[2',1':3,4][1,4,2]diazaborolo[1,5-c]pyrimidinium-10-ide. Results of two single crystal X-ray structure analyses are presented.
Daigo Kamimura,
Daisuke Urabe,
Masanori Nagatomo,
Masayuki Inoue
PMID: 24066907
DOI:
10.1021/ol402563v
Abstract
Et3B-mediated three-component coupling reactions between O,Te-acetal, α,β-unsaturated ketones, and aldehydes/ketones were developed. Et3B promoted the generation of the potently reactive bridgehead radical from the O,Te-acetal of the trioxaadamantane structure and converted the α-carbonyl radical of the resultant two-component adduct to the boron enolate, which then underwent a stereoselective aldol reaction with the aldehyde/ketone. This powerful, yet mild, radical-polar crossover reaction efficiently connected the hindered linkages between the three units and selectively introduced three new stereocenters.
François Brucelle,
Philippe Renaud
PMID: 23721078
DOI:
10.1021/jo4009904
Abstract
The preparation of trans-2,3-disubstituted indolines from 1-azido-2-allylbenzene derivatives via a diastereoselective radical cascade using ethyl iodoacetate and triethylborane is described. Further lactamization afforded substituted benzopyrrolizidinones with excellent diastereomeric ratios. The radical cascade/lactamization sequence was efficiently applied to the synthesis of a 3-oxo-leucomitosane related to the mitomycin family of alkaloids.
Ken-ichi Yamada,
Takehito Konishi,
Mayu Nakano,
Shintaro Fujii,
Romain Cadou,
Yasutomo Yamamoto,
Kiyoshi Tomioka
PMID: 22208724
DOI:
10.1021/jo2025042
Abstract
Triethylborane-mediated tin-free radical alkylation of N-alkoxycarbonyl-imines, such as N-Boc-, N-Cbz-, and N-Teoc-imines, proceeded smoothly at a low temperature (-78 to -20 °C) to give the corresponding adducts in high yield. Although the formation of isocyanate was the major unfavorable reaction at room temperature, a one-pot conversion of N-Boc-imine to N-ethoxycarbonyl-adduct was possible through the corresponding isocyanate generated in situ. The higher performance of N-alkoxycarbonyl-imine than those of N-Ts- and N-PMP-imines is rationalized by a moderate electron-withdrawing character of an alkoxycarbonyl group that makes both addition of alkyl radical and trapping of the resulting aminyl radical by triethylborane efficiently fast.
Daichi Takaki,
Tetsuya Okayama,
Hiroshi Shuto,
Sawako Matsumoto,
Yoshitaka Yamaguchi,
Shinya Matsumoto
PMID: 21234495
DOI:
10.1039/c0dt01641a
Abstract
Indenyl-functionalised BEt(3)-adduct NHCs were prepared by the reaction of imidazolium pro-ligands with LiBEt(3)H. This compound was converted into the indenyl-coordinate molybdenum complex dangling the NHC·BEt(3) moiety as a substituent. The stepwise coordination of NHC afforded a chelate-type mononuclear complex as well as a bimetallic complex.
Masafumi Ueda,
Hideto Miyabe,
Takahiro Kimura,
Eiko Kondoh,
Takeaki Naito,
Okiko Miyata
PMID: 19810766
DOI:
10.1021/ol901912j
Abstract
Intermolecular hydroxyalkylation of alpha,beta-unsaturated imines involving Et3B-mediated regioselective alkyl radical addition and subsequent hydroxylation with molecular oxygen has been developed, in which N-borylenamine generated by trapping of the enaminyl radical with Et3B was a key intermediate in the proposed aerobic hydroxylation mechanism.
Mahesh P Paudyal,
Nigam P Rath,
Christopher D Spilling
PMID: 20527780
DOI:
10.1021/ol100959a
Abstract
Homoallylation of aldehydes with isoprene and triethylborane catalyzed by Ni(acac)(2) gave hydroxyalkenes in good yield with excellent regio- and stereoselectivity. Cross metathesis of the hydroxyalkenes with methyl acrylate using second-generation Grubbs catalyst and copper(I) iodide afforded alpha,beta-unsaturated esters, which underwent cyclization in the presence of DBU to produce tetrahydrofurans with the correct relative configuration for the C1-C9 fragment of amphidinolides C, C2, and F.